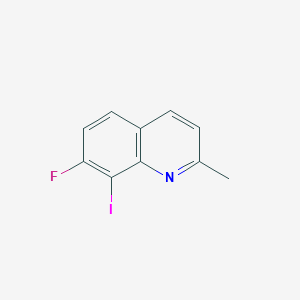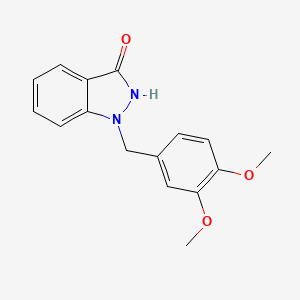
1H-Indazol-3-ol, 1-veratryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-3-ol, 1-veratryl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-ol, 1-veratryl- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core . Another method includes the use of ortho-fluorobenzaldehyde and hydrazine, which also leads to the formation of indazole derivatives .
Industrial Production Methods: Industrial production of 1H-Indazol-3-ol, 1-veratryl- typically involves metal-catalyzed reactions due to their efficiency and high yields. For example, a copper acetate-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole structure.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazol-3-ol, 1-veratryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
1H-Indazol-3-ol, 1-veratryl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazol-3-ol, 1-veratryl- involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1H-Indazole: The parent compound of the indazole family, known for its basic structure and biological activities.
2H-Indazole: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Indazol-3-amine: A derivative with an amino group at the 3-position, studied for its potential as a kinase inhibitor.
Uniqueness: 1H-Indazol-3-ol, 1-veratryl- is unique due to the presence of the veratryl group, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other indazole derivatives.
Propiedades
Número CAS |
1229-97-6 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-13-6-4-3-5-12(13)16(19)17-18/h3-9H,10H2,1-2H3,(H,17,19) |
Clave InChI |
XHCGLUVJQPPZOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


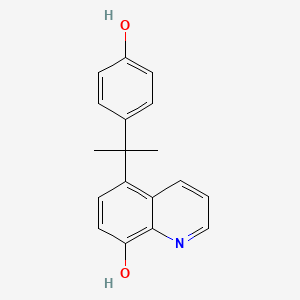
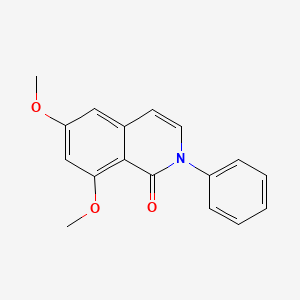


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
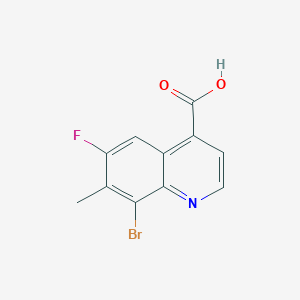
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
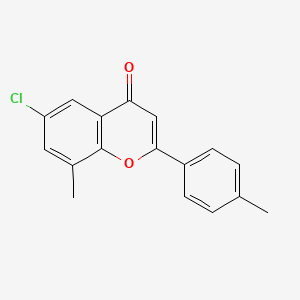
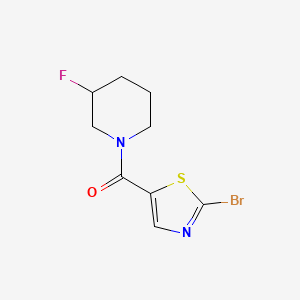
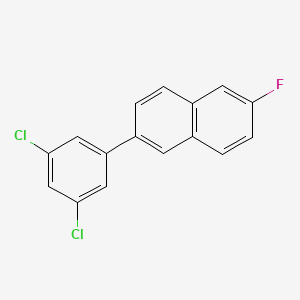
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
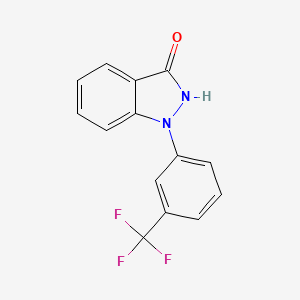
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
